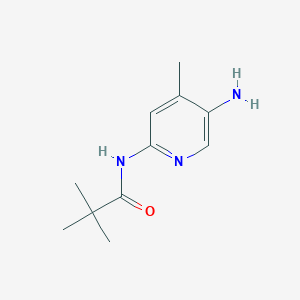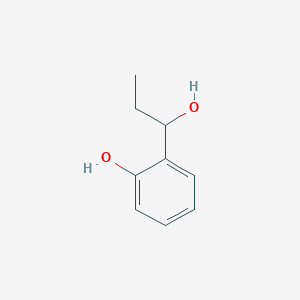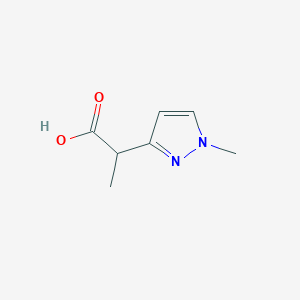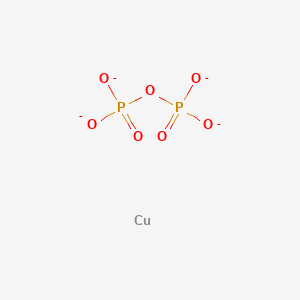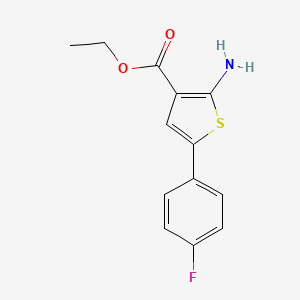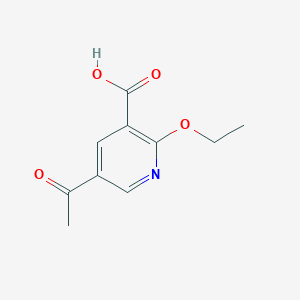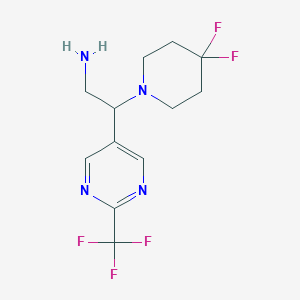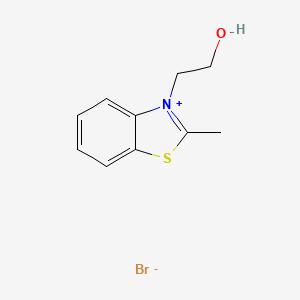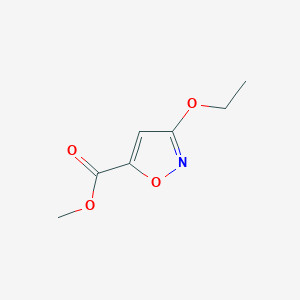
methyl 3-ethoxy-1,2-oxazole-5-carboxylate
Overview
Description
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea . This intermediate is then subjected to a series of reactions, including ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate . The final product is obtained after a double decarboxylation event.
Industrial Production Methods
Industrial production of methyl 3-ethoxy-5-isoxazolecarboxylate typically involves scalable and safe manufacturing routes. The process begins with the bromination of dimethyl fumarate, followed by condensation with hydroxyurea. The intermediate is then homologated by ester reduction, chlorination, and nucleophilic substitution . The final product is obtained through double decarboxylation, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
methyl 3-ethoxy-1,2-oxazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains additional methyl groups on the isoxazole ring.
Methyl 3- (4-methylphenyl)-5-isoxazolecarboxylate: Substituted with a methylphenyl group.
Uniqueness
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl 3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
XFRFBNBOBMPVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
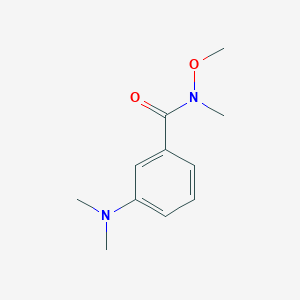
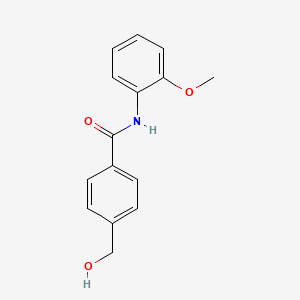

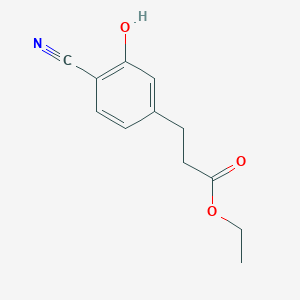
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)
